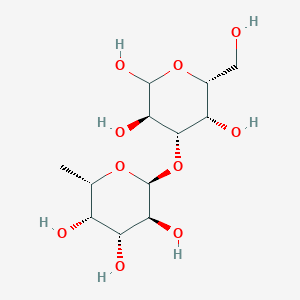
Di(octadecanoyloxy)cadmium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(octadecanoyloxy)cadmium is a cadmium-based coordination compound, characterized by the presence of two octadecanoyloxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of di(octadecanoyloxy)cadmium typically involves the reaction of cadmium salts with octadecanoic acid derivatives under controlled conditions. One common method is the reaction of cadmium chloride with octadecanoic acid in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an organic solvent like chloroform or toluene, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
化学反応の分析
Types of Reactions: Di(octadecanoyloxy)cadmium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of cadmium ions to metallic cadmium.
Substitution: The octadecanoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under elevated temperatures.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Metallic cadmium (Cd).
Substitution: New cadmium complexes with different ligands.
科学的研究の応用
Di(octadecanoyloxy)cadmium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialized coatings and materials with unique properties, such as enhanced durability or specific optical characteristics
作用機序
The mechanism by which di(octadecanoyloxy)cadmium exerts its effects involves its interaction with cellular components and molecular pathways. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Di(octadecanoyloxy)zinc: Similar in structure but contains zinc instead of cadmium.
Di(octadecanoyloxy)lead: Contains lead and exhibits different chemical properties.
Di(octadecanoyloxy)mercury: Contains mercury and is used in different applications.
Uniqueness: Di(octadecanoyloxy)cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion.
特性
分子式 |
C36H72CdO4 |
|---|---|
分子量 |
681.4 g/mol |
IUPAC名 |
cadmium;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChIキー |
CATCUOOWAPCGPU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



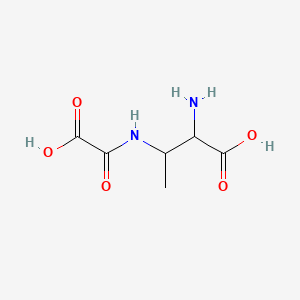



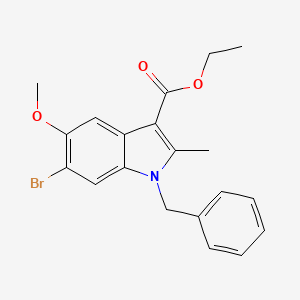
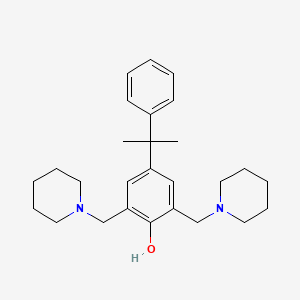
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
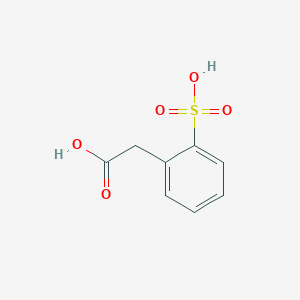
![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)

